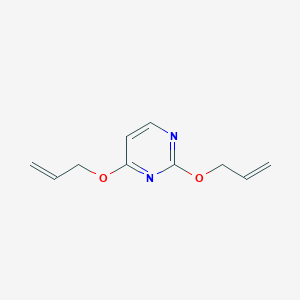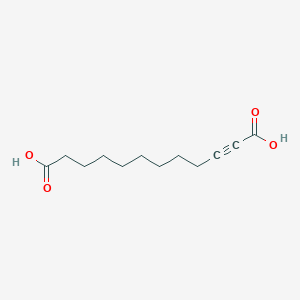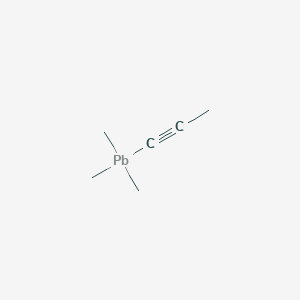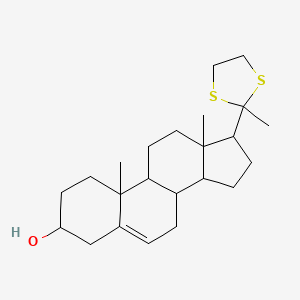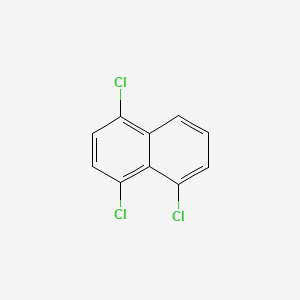
1,4,5-Trichloronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5-Trichloronaphthalene is an organic compound with the molecular formula C10H5Cl3. It belongs to the class of chloronaphthalenes, which are aromatic heterocyclic compounds containing a naphthalene moiety substituted at one or more positions by chlorine atoms . This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4,5-Trichloronaphthalene can be synthesized through the chlorination of naphthalene. The process involves treating naphthalene with chlorine gas under specific conditions to achieve the desired chlorination pattern . The reaction typically requires a catalyst, such as ferric chloride (FeCl3), to facilitate the chlorination process. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles as the laboratory synthesis. Large-scale production involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The chlorination process is monitored to minimize the formation of unwanted byproducts and ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,4,5-Trichloronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Oxidation Reactions: This compound can be oxidized to form corresponding naphthoquinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce partially or fully dechlorinated products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted naphthalenes, while oxidation reactions produce naphthoquinones .
Wissenschaftliche Forschungsanwendungen
1,4,5-Trichloronaphthalene has been studied for its applications in several fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studies of reaction mechanisms and kinetics.
Biology: Research has explored its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Although not widely used in medicine, its derivatives have been investigated for potential therapeutic properties.
Industry: It has applications in the production of specialty chemicals, including dyes, pigments, and polymers.
Wirkmechanismus
The mechanism by which 1,4,5-Trichloronaphthalene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. These interactions can affect various cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,5-Trichloronaphthalene is part of a broader class of polychlorinated naphthalenes, which include compounds such as:
- 1,2,3-Trichloronaphthalene
- 1,2,4-Trichloronaphthalene
- 1,2,5-Trichloronaphthalene
- 1,2,6-Trichloronaphthalene
Uniqueness
Compared to other trichloronaphthalenes, this compound is unique in its specific substitution pattern, which influences its chemical reactivity and physical properties. This uniqueness makes it valuable for certain specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
2437-55-0 |
|---|---|
Molekularformel |
C10H5Cl3 |
Molekulargewicht |
231.5 g/mol |
IUPAC-Name |
1,4,5-trichloronaphthalene |
InChI |
InChI=1S/C10H5Cl3/c11-7-4-5-9(13)10-6(7)2-1-3-8(10)12/h1-5H |
InChI-Schlüssel |
VQSNXLCFFHGXTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2C(=C1)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


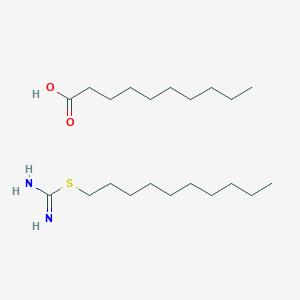
![2,2'-Disulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14742977.png)
![Bicyclo[3.1.0]hexa-1,3,5-triene](/img/structure/B14742984.png)

![2-Hydroxyethyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14742990.png)

![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14743001.png)
![1,1'-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene](/img/structure/B14743010.png)
